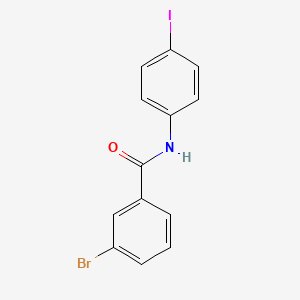![molecular formula C17H21BrN2O4 B11552304 Ethyl 1-[2-(acetylamino)ethyl]-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11552304.png)
Ethyl 1-[2-(acetylamino)ethyl]-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a bromine atom, an acetamidoethyl group, a methoxy group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps:
Acetamidoethylation: The acetamidoethyl group is introduced via a nucleophilic substitution reaction.
Methoxylation: The methoxy group is added through an O-methylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetamidoethyl groups.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The major product is the de-brominated indole derivative.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of potential therapeutic agents.
Biological Studies: Employed in studies to understand the biological activity of indole derivatives.
Chemical Biology: Utilized in the design of probes for studying biological pathways.
Industrial Chemistry: Used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and the acetamidoethyl group can enhance its binding affinity and specificity. The methoxy group may also play a role in its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE: Lacks the methyl group at the 2-position.
ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-ACETATE: Has an acetate group instead of a carboxylate group.
Uniqueness
ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the acetamidoethyl group enhances its solubility and biological activity.
Properties
Molecular Formula |
C17H21BrN2O4 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
ethyl 1-(2-acetamidoethyl)-6-bromo-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C17H21BrN2O4/c1-5-24-17(22)16-10(2)20(7-6-19-11(3)21)14-9-13(18)15(23-4)8-12(14)16/h8-9H,5-7H2,1-4H3,(H,19,21) |
InChI Key |
YSIWMUCZLXJMJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)CCNC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11552223.png)
![2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B11552227.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11552232.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11552241.png)
![N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide](/img/structure/B11552269.png)
![5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552271.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11552282.png)
![Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-](/img/structure/B11552288.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11552289.png)
![2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11552310.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11552315.png)
![2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol](/img/structure/B11552322.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11552325.png)
